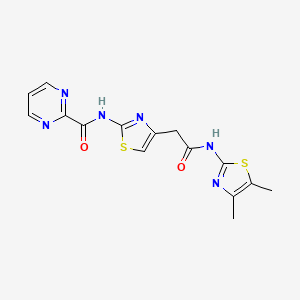
N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2S2 and its molecular weight is 374.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound acts primarily as a dual inhibitor of cyclin-dependent kinases CDK2 and CDK9. Studies have shown that it significantly inhibits these kinases, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines. For instance, compound 20a , a related structure, exhibited IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a strong inhibitory effect compared to lead compounds .
Efficacy in Cell Lines
The effectiveness of this compound has been evaluated across various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HCT116 | 0.004 | CDK2 inhibition leading to apoptosis | |
| A431 | 1.61 | Cytotoxic activity via Bcl-2 modulation | |
| HepG-2 | 1.98 | Anti-proliferative effects |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrimidine moieties significantly influence biological activity. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications at positions 4 and 5 enhance potency.
- Pyrimidine Substituents : The presence of electron-donating groups increases binding affinity to target proteins.
- Amino Group Positioning : The positioning of amino groups on the thiazole ring is critical for maintaining activity against CDK targets .
Case Studies
Several case studies have highlighted the compound's potential in treating various cancers:
- Breast Cancer : In vitro studies demonstrated significant reduction in cell viability in MCF7 cells treated with the compound, suggesting its role as a promising agent against breast cancer.
- Liver Cancer : The compound exhibited potent anti-proliferative effects against HepG-2 cells, with observed IC50 values lower than those of standard chemotherapeutics .
Propiedades
IUPAC Name |
N-[4-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-8-9(2)25-15(18-8)20-11(22)6-10-7-24-14(19-10)21-13(23)12-16-4-3-5-17-12/h3-5,7H,6H2,1-2H3,(H,18,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMPYFPZFIOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













